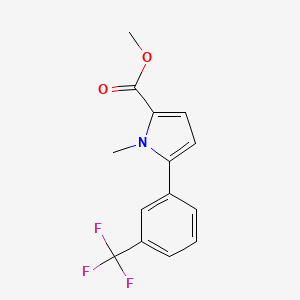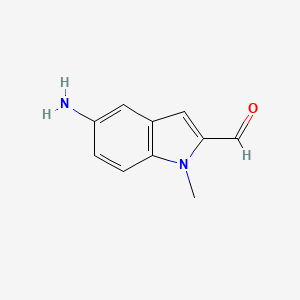![molecular formula C20H20N2O5S B14801944 methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)
methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate is a complex organic compound with the molecular formula C20H20N2O5S and a molecular weight of 400.45 g/mol . This compound is characterized by the presence of a benzoate ester group, a dimethoxyphenyl group, and an acrylamide moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate typically involves the following steps:
Formation of the acrylamide moiety: This is achieved by reacting 3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the acrylamide.
Coupling with benzoate ester: The acrylamide is then coupled with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various ester and amide derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
Methyl 4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate: Similar structure but lacks the acrylamide moiety.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar phenyl group but different ester and no acrylamide moiety.
Uniqueness
Methyl 4-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
属性
分子式 |
C20H20N2O5S |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
methyl 4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H20N2O5S/c1-25-16-10-4-13(12-17(16)26-2)5-11-18(23)22-20(28)21-15-8-6-14(7-9-15)19(24)27-3/h4-12H,1-3H3,(H2,21,22,23,28)/b11-5+ |
InChI 键 |
CPWVUOJWCDEPNR-VZUCSPMQSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-methylphenol](/img/structure/B14801878.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)


![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)

![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)

![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)
